tilisolol hydrochloride
Description
Properties
CAS No. |
155346-81-9 |
|---|---|
Molecular Formula |
C17H24N2O3.HCl |
Synonyms |
(+)-4-[3-[(1,1-Dimethylethyl)amino]-2-hydroxypropoxy]-2-methyl-1(2H)-isoquinolinone monohydrochloride |
Origin of Product |
United States |
Chemical Synthesis and Structural Investigations of Tilisolol Hydrochloride
Total Synthetic Pathways of Tilisolol (B1201935) Hydrochloride
The creation of tilisolol is achieved through a structured, multi-step chemical process beginning from fundamental precursors. This synthesis involves a series of reactions that progressively build the complex molecular architecture of the final compound.
Multi-Step Synthesis Routes from Primary Precursors
The total synthesis of tilisolol originates from Phthalic anhydride (B1165640). The process is initiated by the methanolysis of this primary precursor. This foundational step leads to the formation of an intermediate that undergoes several transformations, including amidation, intramolecular lactamization, saponification, and decarboxylation, to build the core isoquinolinone structure. The final steps involve etherification and subsequent epoxide ring-opening to introduce the characteristic side chain of tilisolol.
Chemical Reactions and Intermediate Compound Characterization
The synthesis of tilisolol involves a precise sequence of chemical reactions, each yielding a specific intermediate compound that has been characterized to ensure the correct progression toward the final product.
The key steps are:
Methanolysis of Phthalic anhydride (1) to yield Methyl hydrogen phthalate (B1215562) (2).
Schotten-Baumann amidation of compound (2) with Methyl sarcosinate (3) to produce Methyl 2-[(2-methoxy-2-oxoethyl)-methylcarbamoyl]benzoate (4).
Intramolecular lactamization of compound (4) using sodium methoxide, which results in the formation of Methyl 4-hydroxy-2-methyl-1-oxoisoquinoline-3-carboxylate (5).
Saponification followed by decarboxylation in the presence of lye transforms compound (5) into 4-hydroxy-2-methylisoquinolin-1(2H)-one (6).
Etherification of compound (6) with Epichlorhydrin (7) in a basic medium leads to the creation of the epoxide intermediate, 2-Methyl-4-[(oxiran-2-yl)methoxy]isoquinolin-1(2H)-one (8).
Oxirane ring-opening of compound (8) with tert-Butylamine (9) completes the synthesis, yielding the final racemic mixture of Tilisolol (10).
The hydrochloride salt is then prepared from this final compound.
Interactive Table: Synthetic Pathway of Tilisolol
| Step | Starting Material(s) | Reagent(s) | Intermediate/Product |
| 1 | Phthalic anhydride | Methanol | Methyl hydrogen phthalate |
| 2 | Methyl hydrogen phthalate, Methyl sarcosinate | - | Methyl 2-[(2-methoxy-2-oxoethyl)-methylcarbamoyl]benzoate |
| 3 | Methyl 2-[(2-methoxy-2-oxoethyl)-methylcarbamoyl]benzoate | Sodium methoxide | Methyl 4-hydroxy-2-methyl-1-oxoisoquinoline-3-carboxylate |
| 4 | Methyl 4-hydroxy-2-methyl-1-oxoisoquinoline-3-carboxylate | Lye | 4-hydroxy-2-methylisoquinolin-1(2H)-one |
| 5 | 4-hydroxy-2-methylisoquinolin-1(2H)-one, Epichlorhydrin | Base | 2-Methyl-4-[(oxiran-2-yl)methoxy]isoquinolin-1(2H)-one |
| 6 | 2-Methyl-4-[(oxiran-2-yl)methoxy]isoquinolin-1(2H)-one, tert-Butylamine | - | Tilisolol (racemic) |
Stereoselective Synthesis of Tilisolol Hydrochloride Enantiomers
Tilisolol possesses a single chiral center, meaning it exists as two enantiomers: (S)-tilisolol and (R)-tilisolol. The biological activity of many beta-blockers resides predominantly in the (S)-enantiomer. nih.govualberta.ca Therefore, methods to obtain enantiomerically pure forms of tilisolol are of significant scientific interest. These methods fall into two main categories: the separation of the racemic mixture (resolution) and the direct synthesis of a single enantiomer (asymmetric synthesis). nih.gov
Resolution Techniques and Asymmetric Synthesis Strategies for (S)-Tilisolol Hydrochloride
Obtaining the biologically more active (S)-enantiomer is a key objective in the stereoselective chemistry of beta-blockers. nih.gov
Resolution Techniques: Chiral resolution is a common strategy to separate the enantiomers from the racemic mixture produced by the total synthesis. nih.gov This typically involves:
Diastereomeric Salt Formation: The racemic tilisolol base is reacted with a chiral acid (a resolving agent), such as a derivative of tartaric acid. This reaction creates a pair of diastereomeric salts. Since diastereomers have different physical properties, they can be separated by methods like fractional crystallization. Once separated, the pure (S)-tilisolol salt is treated with a base to liberate the pure (S)-tilisolol enantiomer.
Chromatographic Separation: High-performance liquid chromatography (HPLC) using a chiral stationary phase (CSP) can be employed to separate the enantiomers. nih.govnih.gov The different interactions of the (S) and (R) enantiomers with the chiral surface of the column cause them to elute at different times, allowing for their separation. nih.gov
Asymmetric Synthesis Strategies: Asymmetric synthesis aims to create the desired (S)-enantiomer directly, avoiding the 50% theoretical yield limit of resolution. nih.govnih.gov Common strategies applicable to beta-blockers include:
Use of Chiral Catalysts: An asymmetric catalyst can guide the reaction to favor the formation of one enantiomer over the other. For instance, the asymmetric reduction of a precursor ketone can establish the stereochemistry at the hydroxyl group. nih.gov
Chiral Pool Synthesis: Starting the synthesis from a readily available, enantiomerically pure natural product (from the "chiral pool") can transfer that chirality to the final molecule.
Chemoenzymatic Methods: Enzymes, which are inherently chiral, can be used as catalysts. For example, lipase-catalyzed kinetic resolution of a key chiral intermediate can provide access to enantiomerically enriched precursors for the synthesis of the target (S)-enantiomer. nih.gov
Synthesis and Characterization of (R)-Tilisolol Hydrochloride
The (R)-enantiomer of tilisolol is typically obtained as the other product from the chiral resolution processes described for the (S)-enantiomer. When diastereomeric salts are formed, one diastereomer yields the (S)-enantiomer upon treatment, while the other yields the (R)-enantiomer. nih.gov Similarly, in chromatographic separations, the (R)-enantiomer is collected as a separate fraction from the (S)-enantiomer. nih.gov
The synthesis of the (R)-enantiomer can also be targeted specifically through asymmetric synthesis by selecting the opposite enantiomer of the chiral catalyst or starting material used for the (S)-synthesis. nih.gov Characterization of the (R)-enantiomer involves the same analytical techniques as its S-counterpart, with its unique identity confirmed by its opposite optical rotation value.
Synthesis and Evaluation of this compound Derivatives and Prodrugs
To modify the physicochemical or pharmacokinetic properties of a drug, scientists often synthesize derivatives or prodrugs. nih.gov A derivative is a structurally similar compound made by chemically modifying the parent drug. A prodrug is an inactive compound that is converted into the active drug within the body through metabolic processes. nih.gov
For beta-blockers, a common strategy is the synthesis of ester prodrugs. researchgate.net This involves converting the hydroxyl group in the side chain of tilisolol into an ester. This modification can increase the lipophilicity of the molecule, which may enhance its absorption. Once absorbed, cellular enzymes (esterases) would hydrolyze the ester bond, releasing the active tilisolol molecule. nih.gov
Another approach involves creating N-acetyl or N-formyl derivatives by modifying the secondary amine. Such modifications have been explored for other beta-blockers like bisoprolol (B1195378) to study their potential as antihypertensive agents. royalsocietypublishing.org The synthesis of these derivatives typically involves standard acylation or formylation reactions.
The evaluation of these new compounds involves a multi-step process. Initially, their chemical structure and purity are confirmed using spectroscopic and chromatographic methods. Subsequently, their physicochemical properties, such as solubility and lipophilicity, are determined. Finally, in vitro studies are conducted to assess their stability and the rate at which they convert back to the parent drug in biological media, such as plasma. royalsocietypublishing.org
Interactive Table: Common Strategies for Derivative and Prodrug Synthesis
| Strategy | Target Functional Group | Modification | Potential Outcome | Example from other Beta-Blockers |
| Ester Prodrug | Hydroxyl (-OH) | Esterification (e.g., with an acyl chloride) | Increased lipophilicity, altered absorption | O-acetyl and O-propionyl propranolol (B1214883) researchgate.net |
| N-Acyl Derivative | Secondary Amine (-NH-) | Acetylation or Formylation | Modified receptor binding or pharmacokinetics | N-acetyl and N-formyl bisoprolol royalsocietypublishing.org |
Design and Synthesis of Lipophilic Prodrugs (e.g., O-Palmitoyl Tilisolol)
The development of prodrugs is a key strategy in medicinal chemistry to overcome undesirable properties of a parent drug, such as poor absorption or rapid metabolism. For tilisolol, a hydrophilic β-blocker, a lipophilic prodrug approach has been explored to modify its biodistribution and pharmacokinetic profile. researchgate.netcolab.wsresearchgate.net The primary goal of creating a lipophilic prodrug like O-palmitoyl tilisolol is to enhance its delivery to specific tissues, such as the liver, by increasing its affinity for biological components like blood cells. researchgate.netcolab.ws
The synthesis of lipophilic ester prodrugs generally involves an esterification reaction. nih.gov In the case of O-palmitoyl tilisolol, the secondary hydroxyl group on the propanolamine (B44665) side chain of tilisolol is esterified with palmitic acid. This process covalently links the long, fatty acid chain of palmitic acid to the tilisolol molecule, significantly increasing its lipophilicity. This chemical modification transforms the drug into a prodrug, which is inactive in its ester form and must be hydrolyzed in the body by esterase enzymes to release the active parent drug, tilisolol.
Studies on O-palmitoyl tilisolol have shown that this lipophilic modification leads to significant changes in its behavior in the body. For instance, after intravenous administration in rats, the blood concentrations of the O-palmitoyl tilisolol prodrug were found to be about 10-fold higher than those of tilisolol administered directly. researchgate.netcolab.ws Furthermore, the prodrug exhibited a much higher distribution ratio to blood cells compared to plasma (95.7% for the prodrug vs. 55.5% for tilisolol), suggesting a strong association with blood components. researchgate.netcolab.ws This altered distribution pattern is also reflected in its excretion, with biliary excretion rates being 10 to 100 times greater for the prodrug, indicating enhanced hepatic uptake. researchgate.netcolab.ws These findings underscore the utility of the palmitoyl (B13399708) prodrug approach as a drug delivery system to target the liver. researchgate.net
Structural Modifications and Analog Development
The development of beta-blockers has been an evolutionary process, starting from early non-selective agents and progressing to compounds with greater receptor selectivity and improved pharmacological profiles. nih.govwikipedia.org This progression is driven by systematic structural modifications of a parent molecule. Tilisolol, with its isoquinolinone core, represents a distinct structural class of beta-blockers. nih.govwikipedia.org The development of its analogs would follow established principles of medicinal chemistry aimed at optimizing its therapeutic properties.
The synthesis of tilisolol itself involves several key steps that offer opportunities for structural modification. wikipedia.org The process includes building the 4-hydroxy-2-methylisoquinolin-1(2H)-one core, followed by etherification with epichlorohydrin (B41342) and subsequent opening of the resulting epoxide ring with tert-butylamine. wikipedia.org Each of these components can be altered to create analogs:
The Aromatic Ring System: The isoquinolinone ring of tilisolol is a primary determinant of its activity and metabolism. pharmacy180.com Analogs could be developed by introducing different substituents (e.g., halogens, alkyl groups, nitro groups) onto the phenyl portion of the isoquinolinone system to modulate electronic properties and metabolic stability.
The Amine Substituent: The bulky tert-butyl group on the nitrogen atom is a common feature in many beta-blockers and is crucial for antagonist activity. pharmacy180.com Developing analogs could involve replacing the tert-butyl group with other bulky aliphatic groups or incorporating aryl-ethyl moieties to fine-tune receptor affinity and selectivity.
The Linker: The -O-CH2- (ether) group linking the aromatic core to the propanolamine side chain is a hallmark of the "aryloxypropanolamine" class of beta-blockers. pharmacy180.com Modifications in this area are less common but could potentially influence the molecule's flexibility and orientation within the receptor binding pocket.
The goal of creating such analogs is often to enhance β1-selectivity, which would reduce side effects related to β2-receptor blockade (like bronchoconstriction), or to introduce additional pharmacological activities, such as the vasodilatory properties observed with tilisolol itself. patsnap.compatsnap.com
Structure-Activity Relationship (SAR) Studies of this compound and Analogs
The biological activity of this compound and its potential analogs is intrinsically linked to its chemical structure. Structure-Activity Relationship (SAR) studies for beta-blockers are well-established and provide a framework for understanding how specific molecular features contribute to their pharmacological effects. pharmacy180.com For aryloxypropanolamine beta-antagonists like tilisolol, several structural components are critical for effective receptor binding and antagonism. pharmacy180.com
| Structural Feature | Role in Biological Activity |
| Aromatic Ring | The primary determinant of antagonistic activity. The isoquinolinone ring in tilisolol serves this purpose, affecting absorption, metabolism, and excretion. pharmacy180.com |
| Ether Linkage (-OCH2-) | Connects the aromatic ring to the side chain, a key feature for high-potency beta-blocking agents like propranolol and tilisolol. pharmacy180.com |
| Hydroxyl Group (-OH) | Essential for binding. It is believed to form a key hydrogen bond with a serine residue within the binding site of the beta-adrenergic receptor. |
| Secondary Amine | Optimal for activity. The nitrogen atom is protonated at physiological pH, forming an ionic bond with an aspartate residue in the receptor. pharmacy180.com |
| Bulky N-Substituent | A large group, such as the tert-butyl group in tilisolol, is required for antagonist activity, distinguishing it from agonists which typically have smaller substituents. pharmacy180.com |
| Chirality | The carbon atom bearing the hydroxyl group is a chiral center. For beta-blockers, the (S)-enantiomer is significantly more potent (often by a factor of 100) than the (R)-enantiomer, indicating a highly specific 3D fit in the receptor. pharmacy180.com |
These principles guide the design of new analogs, where modifications are made to enhance desired properties while maintaining the core interactions required for beta-blockade.
Elucidation of Pharmacophoric Requirements for Receptor Binding
A pharmacophore model defines the essential three-dimensional arrangement of functional groups required for a molecule to bind to its biological target. For a beta-blocker like tilisolol, the pharmacophore consists of specific features that interact with complementary residues in the beta-adrenergic receptor. nih.gov
The key pharmacophoric features for beta-antagonists are:
A Hydrogen Bond Acceptor: The oxygen atom in the ether linkage of the aryloxypropanolamine side chain serves as a hydrogen bond acceptor.
A Hydrogen Bond Donor: The hydroxyl group on the side chain is a critical hydrogen bond donor. nih.gov
An Aromatic Region: The isoquinolinone ring system provides a site for hydrophobic and/or pi-pi stacking interactions with aromatic amino acid residues in the receptor. nih.gov
A Positive Ionizable Feature: The secondary amine is protonated at physiological pH, carrying a positive charge that allows for a strong ionic interaction with a negatively charged amino acid residue (e.g., aspartic acid) in the receptor. nih.gov
The precise spatial relationship between these features is crucial. The distance between the aromatic ring, the hydrogen-bonding hydroxyl group, and the cationic amine center dictates the molecule's ability to fit correctly into the receptor's binding pocket and exert its antagonistic effect.
Conformational Analysis and Ligand-Target Interactions
Tilisolol is a flexible molecule due to several rotatable single bonds in its structure, particularly within the propanolamine side chain. psu.eduijpsr.com This flexibility means the molecule can exist in numerous different three-dimensional shapes, or conformations. However, only a specific conformation, known as the "active conformation," is responsible for binding to the beta-adrenergic receptor. psu.edu
Conformational analysis aims to identify this active conformation and understand the energy required for the molecule to adopt it. The interaction between tilisolol and its receptor target is a dynamic process where the ligand may undergo a conformational change upon binding to achieve an optimal fit. psu.edu
The key ligand-target interactions for tilisolol binding to the beta-adrenergic receptor include:
Hydrogen Bonding: The hydroxyl group on the side chain forms a crucial hydrogen bond with the side chain of a serine residue in the receptor.
Ionic Interaction: The protonated secondary amine forms a salt bridge (an ionic bond) with the carboxylate side chain of an aspartic acid residue.
Molecular and Cellular Pharmacology of Tilisolol Hydrochloride
Adrenergic Receptor Interactions and Binding Affinities
Beta-Adrenergic Receptor Antagonism and Selectivity Profiling (e.g., Beta-1 vs. Beta-2)
Tilisolol (B1201935) hydrochloride functions as a beta-adrenergic receptor antagonist, a class of drugs that competitively inhibits the binding of catecholamines like epinephrine (B1671497) and norepinephrine (B1679862) to beta-adrenergic receptors. patsnap.com This blockade leads to a reduction in heart rate and myocardial contractility. patsnap.com
Research indicates that tilisolol is a non-selective beta-adrenoceptor blocker, meaning it does not show significant preference for beta-1 receptors, which are predominantly located in the heart, over beta-2 receptors, which are found in various other tissues, including the lungs and vascular smooth muscle. nih.govncats.io One study reported a binding affinity (Ki) of 159.0 nM for beta-adrenergic receptors, although this value was not differentiated between the beta-1 and beta-2 subtypes. While the term "non-selective" is used, precise, publicly available quantitative data on the binding affinities for beta-1 versus beta-2 receptors to establish a definitive selectivity ratio is limited.
Table 1: Beta-Adrenergic Receptor Binding Profile of Tilisolol Hydrochloride
| Receptor Subtype | Binding Affinity (Ki) | Selectivity Profile |
| Beta-Adrenergic Receptor (undifferentiated) | 159.0 nM | Non-selective |
Note: The Ki value represents the concentration of the drug that occupies 50% of the receptors in vitro. A lower Ki value indicates a higher binding affinity.
Intrinsic Sympathomimetic Activity (ISA) at Beta-Adrenergic Receptors
Intrinsic sympathomimetic activity (ISA) refers to the capacity of a beta-blocker to exert partial agonist activity at the beta-adrenergic receptor while simultaneously acting as an antagonist. nih.gov Some sources describe tilisolol as having mild intrinsic sympathomimetic activity. patsnap.com This property may allow it to cause less of a decrease in resting heart rate and cardiac output compared to beta-blockers without ISA. nih.gov Another source has suggested that tilisolol possesses partial agonist activity specifically at beta-2 receptors, which could contribute to vasodilation. patsnap.com However, a definitive quantitative measure of its ISA is not consistently reported in the available literature. Some studies also suggest an absence of significant ISA.
Ion Channel Modulation and Electrophysiological Effects
This compound's pharmacological actions extend beyond adrenergic receptor blockade to the modulation of various ion channels, which plays a significant role in its cardiovascular effects, particularly its vasodilatory and electrophysiological properties.
ATP-Sensitive Potassium Channel Opening Mechanism and Modulation
A key and distinct feature of tilisolol's mechanism of action is its ability to open ATP-sensitive potassium (K-ATP) channels. This action has been demonstrated to be responsible for its coronary artery dilating effects. Studies have shown that the vasodilatory effect of tilisolol on coronary circulation is mediated through this K-ATP channel opening mechanism. However, in cardiac muscle under normal physiological conditions, tilisolol did not appear to activate K-ATP channels. ncats.io
Effects on Cardiac Myocyte Transmembrane Ionic Currents (e.g., L-type Ca2+, Inwardly Rectifying K+, Delayed Rectifying K+ Currents)
The electrophysiological effects of tilisolol on cardiac myocytes have been investigated to understand its direct actions on the heart's electrical activity. At therapeutic concentrations (0.01-0.15 microM), tilisolol acts as a pure beta-adrenoceptor antagonist with no direct effects on several key transmembrane ionic currents in mammalian ventricular myocytes, including the L-type Ca2+ current (ICa), the inwardly rectifying K+ current (IK1), and the delayed rectifying K+ current (IK). nih.gov
However, at higher concentrations, tilisolol can exert direct effects on these currents. For instance, under conditions of non-selective beta-adrenergic stimulation with isoproterenol (B85558), 1 microM of tilisolol was able to almost completely reverse the agonist-induced increase in the delayed rectifying K+ current (IK). nih.gov The increase in the L-type Ca2+ current (ICa) induced by isoproterenol was only blocked by approximately 30% by tilisolol under similar conditions. nih.gov This suggests a potential for selective inhibition of the catecholamine-induced increase in IK at therapeutic concentrations, which could be beneficial in preventing arrhythmias without significantly depressing myocardial contractility. nih.gov
Table 2: Electrophysiological Effects of this compound on Cardiac Myocyte Ion Currents
| Ion Current | Effect at Therapeutic Concentrations | Effect at Higher Concentrations / Under Beta-Adrenergic Stimulation |
| L-type Ca2+ current (ICa) | No direct effect | Partial blockade of isoproterenol-induced increase |
| Inwardly rectifying K+ current (IK1) | No direct effect | Not specified |
| Delayed rectifying K+ current (IK) | No direct effect | Almost complete reversal of isoproterenol-induced increase |
Modulation of Action Potential Characteristics in Excitable Cells
This compound directly influences the electrophysiological properties of excitable cells, particularly ventricular myocytes, by modulating key ion currents that shape the cardiac action potential.
Studies on isolated guinea pig ventricular myocytes have demonstrated that this compound has a concentration-dependent effect on the action potential duration (APD). At a concentration of 10 µM, tilisolol prolongs the APD at 90% repolarization (APD90). However, at a higher concentration of 100 µM, it shortens the APD at 20% repolarization (APD20). nih.gov Notably, these effects occur without altering the resting membrane potential. nih.gov
The underlying mechanism for these changes in action potential duration involves the modulation of specific potassium and calcium currents. Tilisolol has been shown to decrease the delayed rectifier potassium current (IK). nih.gov In the presence of adrenergic stimulation with isoproterenol, 1 µM of tilisolol almost completely reverses the agonist-induced increase in IK. nih.gov Furthermore, at a concentration of 100 µM, this compound reduces the L-type Ca2+ current (ICa,L) by approximately 22.0%. nih.gov The blockade of the isoproterenol-induced increase in ICa by tilisolol is less pronounced, with about a 30% inhibition observed. nih.gov
Information regarding the specific effects of this compound on the maximum upstroke velocity (Vmax) of the action potential and its potential to induce early afterdepolarizations (EADs) or delayed afterdepolarizations (DADs) is not extensively detailed in the available scientific literature.
| Parameter | Concentration | Effect in Guinea Pig Ventricular Myocytes | Reference |
| Action Potential Duration (APD90) | 10 µM | Prolonged (from 236.6 ± 55.3 ms (B15284909) to 253.4 ± 52.4 ms) | nih.gov |
| Action Potential Duration (APD20) | 100 µM | Shortened (from 143.6 ± 15.7 ms to 133.7 ± 22.6 ms) | nih.gov |
| Resting Membrane Potential | 10 µM and 100 µM | No change | nih.gov |
| Delayed Rectifier K+ Current (IK) | 10 µM | Reduced maximal conductance by 35.7 ± 3.5% | nih.gov |
| Delayed Rectifier K+ Current (IK) | 100 µM | Reduced maximal conductance by 47.4 ± 3.5% | nih.gov |
| L-type Ca2+ Current (ICa,L) | 100 µM | Decreased by 22.0 ± 9.8% | nih.gov |
| Isoproterenol-induced increase in IK | 1 µM | Almost completely reversed | nih.gov |
| Isoproterenol-induced increase in ICa | 1 µM | Blocked by approximately 30% | nih.gov |
Intracellular Signaling Pathway Perturbations
Regulation of Cyclic AMP (cAMP) Levels in Response to Adrenergic Stimulation
As a beta-adrenergic receptor antagonist, this compound's primary mechanism of action involves the inhibition of catecholamine binding to beta-adrenergic receptors. patsnap.compatsnap.com This blockade directly impacts the intracellular signaling cascade initiated by adrenergic stimulation. In cardiac cells, the activation of β1-adrenergic receptors by agonists such as epinephrine and norepinephrine leads to the activation of adenylyl cyclase, which in turn catalyzes the conversion of ATP to cyclic AMP (cAMP). patsnap.com By preventing agonist binding, this compound attenuates the activation of adenylyl cyclase, resulting in a decrease in intracellular cAMP levels. patsnap.com This reduction in cAMP is a key factor in the subsequent downstream effects of the drug. While this qualitative mechanism is well-established for beta-blockers, specific quantitative data, such as the IC50 value for this compound's inhibition of agonist-stimulated cAMP accumulation, are not detailed in the available research.
Downstream Signaling Cascades Affected by Receptor Blockade
The reduction in intracellular cAMP levels caused by this compound leads to perturbations in downstream signaling cascades that are dependent on cAMP. A primary effector of cAMP in cardiac myocytes is Protein Kinase A (PKA). revespcardiol.org Decreased cAMP levels lead to reduced PKA activity. PKA is responsible for the phosphorylation of several key proteins involved in cardiac function.
One such target is phospholamban , a protein that regulates the sarcoplasmic reticulum Ca2+-ATPase (SERCA2a). nih.gov PKA-mediated phosphorylation of phospholamban relieves its inhibitory effect on SERCA2a, enhancing calcium reuptake into the sarcoplasmic reticulum. By reducing PKA activity, this compound is expected to decrease the phosphorylation of phospholamban.
Non-Adrenergic Molecular Targets and Mechanisms
Kinase Inhibition Profiles and Cellular Growth Modulation (e.g., in Chinese Hamster Ovary Cells)
Some evidence suggests that tilisolol may possess activity beyond its primary beta-adrenergic blockade. One source indicates that tilisolol has been identified as a kinase inhibitor and has been observed to inhibit the growth of cancer cells and induce apoptosis, or programmed cell death, in Chinese Hamster Ovary (CHO) cells. biosynth.com It is also suggested to be structurally similar to a protein kinase inhibitor found in human urine. biosynth.com However, detailed kinase inhibition profiles, including specific IC50 values against a panel of kinases, are not provided in the available scientific literature. Similarly, quantitative data on the growth-modulatory effects of this compound on CHO cells, such as GI50 values, and the specific mechanisms of apoptosis induction have not been detailed in the reviewed research.
Preclinical Pharmacokinetics and Biotransformation of Tilisolol Hydrochloride
Absorption and Distribution Mechanisms in Non-Human Biological Systems
The movement of tilisolol (B1201935) hydrochloride through biological systems is dictated by a combination of passive diffusion and active transport mechanisms, as well as its affinity for various biological components like blood cells.
Studies utilizing cultured normal rabbit corneal epithelial cells (RCEC) have been instrumental in characterizing the ocular absorption mechanisms of tilisolol. Research demonstrates that tilisolol's transport across the corneal epithelium is not merely a passive process. The transcellular permeability of tilisolol is dependent on its concentration, and its flux from the apical (tear side) to the basal side is significantly greater than in the reverse direction. researchgate.net
| Inhibitor | Effect on Tilisolol Transport |
|---|---|
| Sodium azide | Inhibits |
| Tetraethylammonium | Inhibits |
| Quinidine | Inhibits |
| Taurocholic acid | Inhibits |
| Guanidine | Inhibits |
| Carnitine | Inhibits |
Source: Data compiled from research on tilisolol transport mechanisms. researchgate.net
To understand how tilisolol hydrochloride distributes throughout the body, studies have been conducted in rat models. Following intravenous administration, drug concentrations were measured in various biological samples to map its distribution. jst.go.jpnih.govcolab.ws These investigations confirmed that tilisolol distributes from the bloodstream into numerous tissues and is subject to excretion via bile and urine. jst.go.jpnih.govcolab.ws
A key study compared the biodistribution of tilisolol with its lipophilic prodrug, O-palmitoyl tilisolol. This research provided pharmacokinetic analysis in several key tissues, although specific concentration values for tilisolol were not detailed in the comparative analysis. jst.go.jpnih.govcolab.ws The hepatic uptake clearance of tilisolol was also characterized in these studies. jst.go.jpnih.govcolab.ws
| Sample Type | Concentration Data |
|---|---|
| Blood | Analysis Performed |
| Bile | Analysis Performed |
| Urine | Analysis Performed |
| Various Tissues | Analysis Performed |
Note: Specific tissue concentration data for tilisolol were not available in the reviewed sources.
The extent to which a drug binds to components in the blood, such as plasma proteins and blood cells, significantly influences its distribution and availability to target tissues. For tilisolol, in vitro experiments have been conducted to determine its partitioning between blood cells and plasma. jst.go.jpnih.govcolab.ws
These studies found that tilisolol has a significant affinity for blood components. The distribution ratio between blood cells and plasma was quantified, providing insight into how the drug is carried within the circulatory system. jst.go.jpnih.govcolab.ws
| Parameter | Value | Species |
|---|---|---|
| Distribution Ratio (Blood Cells/Plasma) | 55.5% | Rat |
Source: Data from in vitro experiments analyzing the distribution of tilisolol in blood components. jst.go.jpnih.govcolab.ws
Biotransformation Pathways and Metabolite Identification
Biotransformation is the process by which the body chemically alters a drug, typically in the liver, to facilitate its elimination. This process is generally categorized into Phase I and Phase II reactions.
Tilisolol is known to be metabolized primarily in the liver. uomus.edu.iq Phase I metabolism often involves oxidation, reduction, or hydrolysis reactions that introduce or unmask functional groups on the drug molecule. The cytochrome P450 (CYP450) family of enzymes is the principal system responsible for these transformations. nih.govnih.gov
Preclinical information suggests that the metabolism of this compound can be altered by other drugs that inhibit or induce the CYP450 enzyme system. colab.ws While the involvement of CYP450 is indicated, the specific isozymes (e.g., CYP3A4, CYP2D6) responsible for tilisolol's metabolism have not been identified in the available literature. For context, many other beta-blockers, such as propranolol (B1214883), are known to be metabolized by specific isozymes including CYP2D6 and CYP1A2. clinpgx.org
Phase II metabolism involves conjugation reactions, where an endogenous molecule is attached to the drug or its Phase I metabolite. uomus.edu.iqnih.govdrughunter.com This process, which includes reactions like glucuronidation, sulfation, and glutathione (B108866) conjugation, significantly increases the water solubility of the compound, making it easier to excrete from the body via urine or bile. nih.govdrughunter.com
Currently, specific details regarding the Phase II metabolism of this compound are not described in the available preclinical scientific literature. Therefore, the specific conjugation pathways it undergoes and the identity of its Phase II metabolites have not been characterized.
Characterization of Metabolite Structures and Metabolic Profile in Animal Models
Detailed studies characterizing the specific metabolite structures of this compound and its complete metabolic profile in animal models such as rats and dogs are not extensively documented in the available scientific literature. For beta-blockers as a class of drugs, metabolism typically occurs in the liver, involving processes such as aromatic hydroxylation, N-dealkylation, and glucuronidation droracle.ai. The extent and nature of these metabolic transformations are influenced by the lipophilicity of the specific beta-blocker droracle.ai. More lipophilic compounds like propranolol and metoprolol (B1676517) undergo significant hepatic metabolism, whereas more hydrophilic agents such as atenolol (B1665814) are primarily excreted unchanged by the kidneys droracle.ai. The specific metabolic pathways for this compound in preclinical species have not been fully elucidated in the reviewed literature.
Elimination and Excretion Routes in Animal Models
The elimination of this compound, consistent with other beta-blockers, is expected to occur through a combination of hepatic metabolism and renal excretion droracle.ai. The balance between these two routes is a key determinant of the drug's pharmacokinetic profile.
Renal Clearance Mechanisms
Hepatic and Biliary Excretion Pathways
Evidence from a preclinical study in rats investigating a lipophilic prodrug of tilisolol, O-palmitoyl tilisolol, provides some insight into the hepatic and biliary excretion of tilisolol itself. Following intravenous administration of tilisolol to rats, the drug was detected in the bile, indicating that biliary excretion is one pathway for its elimination colab.wsnih.gov. The study demonstrated that the biliary excretion rates of tilisolol were quantifiable, although they were noted to be substantially lower than those of its lipophilic prodrug colab.wsnih.gov. This suggests that while biliary excretion does occur for tilisolol, it may represent a less prominent route of elimination compared to other pathways. The hepatic uptake clearance of tilisolol was also measured in this study, confirming the role of the liver in its disposition colab.wsnih.gov.
Below is a data table summarizing the findings related to the biliary excretion of tilisolol in rats from the aforementioned study.
| Compound | Administration | Animal Model | Biliary Excretion Rate (relative comparison) |
| Tilisolol | Intravenous | Rat | Lower |
| O-palmitoyl tilisolol | Intravenous | Rat | 10- to 100-fold larger than tilisolol |
Mass Balance Studies in Preclinical Species
Comprehensive mass balance studies for this compound in preclinical species, which would involve the use of radiolabeled compounds to quantify all routes of excretion and determine the total recovery of the administered dose, are not described in the available literature. Such studies are crucial for providing a complete picture of a drug's absorption, distribution, metabolism, and excretion (ADME) profile. Human mass balance studies are considered a key component in the clinical pharmacology package for new drug applications to understand the major elimination pathways certara.comnih.gov. In the absence of specific data for tilisolol, general principles of preclinical drug development suggest that such studies would be necessary to fully characterize its disposition.
In Vitro and Ex Vivo Pharmacodynamic Assessments of Tilisolol Hydrochloride
Cardiovascular System Modulations in Isolated Preparations
In studies utilizing isolated rat thoracic aorta, tilisolol (B1201935) hydrochloride has demonstrated significant vasorelaxant properties. Research on aortic preparations pre-contracted with potassium chloride (KCl) showed that tilisolol, at concentrations ranging from 10⁻⁵ to 10⁻³ M, induced a concentration-dependent relaxation of the vascular smooth muscle nih.gov. This effect suggests a direct action on the vasculature, independent of central nervous system regulation. The underlying mechanism for this vasorelaxation is linked to the opening of potassium (K+) channels nih.gov. The involvement of K+ channels is supported by experiments where the concentration-relaxation curve for tilisolol was shifted to the right in the presence of glibenclamide, a known blocker of ATP-sensitive K+ channels nih.gov. This suggests that the vasorelaxant action of tilisolol is at least partially mediated by this pathway.
In comparative analyses, other beta-blockers such as nadolol (B74898) and atenolol (B1665814) did not produce significant relaxation in the same experimental model, highlighting a unique vasodilatory component in tilisolol's pharmacological profile nih.gov.
Table 1: Vasorelaxant Effect of Tilisolol on Isolated Rat Thoracic Aorta Pre-contracted with 20 mM KCl
| Compound | Concentration Range | Observed Effect |
| Tilisolol Hydrochloride | 10⁻⁵ M - 10⁻³ M | Concentration-related relaxation nih.gov |
| Nadolol | Not specified | No significant inhibition of contraction nih.gov |
| Atenolol | Not specified | No significant inhibition of contraction nih.gov |
Investigations into the effects of tilisolol on coronary circulation in dogs have shown that it possesses vasodilatory properties. In ex vivo models using chronically instrumented dogs, tilisolol administered intravenously decreased coronary vascular resistance (CVR) nih.gov. This indicates a dilatory effect on the coronary resistance vessels. However, the same study noted that tilisolol did not have a significant effect on the diameter of large coronary arteries nih.gov. This suggests that its vasodilatory action is more pronounced in the smaller resistance vessels of the coronary circulation nih.gov.
The mechanism for this coronary vasodilation has been identified as the opening of ATP-sensitive K+ channels nih.gov. When the K+ channel blocker glibenclamide was administered prior to tilisolol, the tilisolol-induced decrease in CVR was significantly suppressed nih.gov. This finding reinforces the role of K+ channel activation in its mode of action.
In comparison, the beta-blockers propranolol (B1214883) and arotinolol (B125393) were found to decrease coronary artery diameter and increase coronary vascular resistance under similar experimental conditions, demonstrating a contrasting effect to that of tilisolol nih.gov.
Studies on isolated guinea pig ventricular myocytes provide insight into tilisolol's direct effects on myocardial cells. Tilisolol has been shown to directly act on the cell membrane, influencing transmembrane ionic currents that are crucial for myocardial function nih.govnih.gov. At concentrations of 10 µM and higher, tilisolol prolongs the action potential duration at 90% repolarization (APD90) nih.gov.
This effect is attributed to a decrease in the delayed rectifier potassium current (IK) nih.gov. At higher concentrations (100 µM), tilisolol also reduces the L-type calcium current (ICa.L), which plays a key role in myocardial contractility nih.gov. The reduction in ICa.L suggests a potential negative inotropic (contractility-reducing) effect at these concentrations. However, other research suggests that at therapeutic concentrations, tilisolol acts as a pure beta-adrenoceptor antagonist with no direct effects on these ionic currents nih.gov. It may, however, selectively inhibit the increase in IK stimulated by catecholamines, which could be beneficial in preventing arrhythmias without significantly depressing contractility nih.gov.
Comparative Pharmacological Profiling with Other Adrenergic Modulators
This compound's pharmacological profile is distinct from many other beta-blockers due to its vasodilating properties.
Versus Nadolol and Atenolol : In isolated rat thoracic aorta, tilisolol produced concentration-related relaxation, whereas nadolol and atenolol did not show this effect, indicating a lack of direct vasorelaxant action in the latter two agents nih.gov.
Versus Propranolol and Arotinolol : In canine coronary circulation, tilisolol decreased coronary vascular resistance, promoting blood flow. In contrast, both propranolol and arotinolol increased coronary vascular resistance nih.gov. Furthermore, studies on ischemic myocardium in dogs suggested that the protective effects of tilisolol were more potent and longer-lasting than those of propranolol nih.gov. Human studies also showed that unlike propranolol, which increased forearm vascular resistance, tilisolol did not cause peripheral vasoconstriction nih.gov.
Table 2: Comparative Effects of Tilisolol and Other Beta-Blockers on Cardiovascular Parameters
| Compound | Model | Parameter | Effect |
| Tilisolol | Dog Coronary Arteries | Coronary Vascular Resistance | Decrease nih.gov |
| Propranolol | Dog Coronary Arteries | Coronary Vascular Resistance | Increase nih.gov |
| Arotinolol | Dog Coronary Arteries | Coronary Vascular Resistance | Increase nih.gov |
| Tilisolol | Rat Thoracic Aorta | Vasorelaxation | Induces relaxation nih.gov |
| Nadolol | Rat Thoracic Aorta | Vasorelaxation | No significant effect nih.gov |
| Atenolol | Rat Thoracic Aorta | Vasorelaxation | No significant effect nih.gov |
| Tilisolol | Human Forearm | Vascular Resistance | No alteration nih.gov |
| Propranolol | Human Forearm | Vascular Resistance | Increase nih.gov |
Tilisolol's vasodilatory action is also attributed to a dual mechanism that includes the blockade of alpha-1 adrenergic receptors, a property typically associated with alpha-blockers patsnap.com. This alpha-1 blockade in vascular smooth muscle contributes to vasodilation and a reduction in blood pressure patsnap.com. This multifaceted mechanism, combining beta-blockade with alpha-1 adrenergic receptor antagonism and K+ channel opening, distinguishes tilisolol from traditional beta-blockers that lack these vasodilatory effects nih.govpatsnap.com.
Further evidence of its unique profile comes from human studies where propranolol was shown to augment the vasoconstrictive response to norepinephrine (B1679862) (an alpha-agonist), while tilisolol did not alter this response, suggesting a difference in interaction with the alpha-adrenergic system nih.gov. This dual action provides a broader therapeutic scope compared to beta-blockers without such properties.
Cellular Electrophysiological Studies
The antiarrhythmic potential of this compound has been investigated through detailed cellular electrophysiological studies, focusing on its direct effects on isolated cardiac myocytes and tissues. These studies reveal a complex mechanism of action that extends beyond simple beta-adrenoceptor blockade.
Assessment of Antiarrhythmic Potential in Isolated Myocytes
In vitro studies using isolated guinea pig ventricular myocytes have demonstrated that this compound directly modulates transmembrane ion currents, which is central to its antiarrhythmic effects. At therapeutic concentrations (0.01-0.15 µM), tilisolol acts as a pure beta-adrenoceptor antagonist with no direct effect on the L-type Ca2+ current (ICa,L), the inwardly rectifying K+ current (IK1), or the delayed rectifier K+ current (IK) in the absence of beta-adrenergic stimulation nih.gov. However, in the presence of isoproterenol (B85558) (a beta-agonist), 1 µM tilisolol almost completely reverses the agonist-induced increase in IK, while only blocking the isoproterenol-induced increase in ICa,L by approximately 30% nih.gov. This selective inhibition of the catecholamine-stimulated potassium current may contribute to preventing arrhythmias without significantly depressing myocardial contractility nih.gov.
At higher, supra-therapeutic concentrations, tilisolol exhibits more direct membrane actions. Studies using the whole-cell patch-clamp technique revealed that tilisolol at concentrations of 10 µM and higher directly influences the action potential duration (APD) of isolated myocytes.
Key findings include:
Action Potential Duration: Tilisolol at 10 µM prolongs the APD at 90% repolarization (APD90). At a higher concentration of 100 µM, it shortens the APD at 20% repolarization (APD20) nih.gov.
Potassium Current (IK): Tilisolol was found to decrease the delayed rectifier K+ current (IK). At concentrations of 10 µM and 100 µM, it reduced the maximal conductance of IK by 35.7% and 47.4%, respectively nih.gov.
Calcium Current (ICa,L): At 100 µM, tilisolol decreased the L-type Ca2+ current (ICa,L) by 22.0% nih.gov.
These findings indicate that in addition to its primary beta-blocking activity, tilisolol possesses direct effects on cardiac ion channels, characteristics that are associated with Class III and Class IV antiarrhythmic agents nih.govnih.gov.
Table 1: Electrophysiological Effects of this compound on Isolated Guinea Pig Ventricular Myocytes
| Parameter | Tilisolol Concentration | Observed Effect | Percentage Change |
| APD90 | 10 µM | Prolongation | Value not specified |
| APD20 | 100 µM | Shortening | Value not specified |
| Delayed Rectifier K+ Current (IK) | 10 µM | Decreased Maximal Conductance | -35.7% |
| 100 µM | Decreased Maximal Conductance | -47.4% | |
| L-type Ca2+ Current (ICa,L) | 100 µM | Decreased Current | -22.0% |
Effects on Conduction Velocity and Refractory Periods in Cardiac Tissues
While specific studies detailing the direct effects of this compound on conduction velocity and refractory periods in isolated cardiac tissue preparations were not identified in the reviewed literature, its known pharmacological actions allow for informed inferences. As an antiarrhythmic agent, tilisolol is expected to modulate these properties nih.gov.
The compound's beta-blocking activity (a Class II antiarrhythmic effect) would primarily affect the sinoatrial (SA) and atrioventricular (AV) nodes by slowing conduction velocity and prolonging refractoriness. Furthermore, the demonstrated ability of tilisolol to block cardiac potassium and calcium channels at higher concentrations suggests potential Class III and Class IV antiarrhythmic effects, respectively nih.gov. Class III actions are characterized by a prolongation of the action potential duration and, consequently, an increase in the effective refractory period. Class IV actions, involving the blockade of calcium channels, can further slow conduction in the AV node. The net effect of these combined actions on conduction velocity and refractoriness in different cardiac tissues would be complex and warrants further specific investigation.
Investigation of Novel Pharmacological Activities in Cell-Based Assays
Beyond its established cardiovascular applications, the broader pharmacological profile of this compound has been a subject of scientific interest, leading to investigations into other potential therapeutic areas.
In Vitro Anticancer Activity and Mechanism in Cell Lines
The potential for beta-blockers to exhibit anticancer activity has been explored for various compounds within this class. Studies have shown that beta-blockers such as propranolol and betaxolol (B1666914) can reduce the viability and inhibit colony formation of non-small cell lung cancer (NSCLC) cell lines like A549 and H1299 nih.gov. Similarly, propranolol has demonstrated cytotoxicity against HeLa (cervical cancer), HepG2 (liver cancer), and MCF-7 (breast cancer) cell lines researchgate.net. Other beta-blockers, including esmolol (B25661) and nadolol, have also been evaluated for their cytotoxic and apoptotic effects on cancerous and healthy lung cells nih.gov.
However, a review of the scientific literature reveals a lack of studies specifically investigating the in vitro anticancer or cytotoxic activity of this compound. While there is a precedent for such activity within the broader class of beta-adrenergic antagonists, no data is currently available on the effects of tilisolol on the proliferation, viability, or apoptosis of any cancer cell lines.
Receptor Occupancy and Functional Assays in Diverse Cell Systems
Functional assays have elucidated a multi-faceted mechanism of action for this compound, involving interactions with several distinct receptor and ion channel systems.
Beta-Adrenergic Receptors: this compound is a beta-adrenergic receptor antagonist, functioning as a beta-blocker patsnap.com. It exhibits selectivity for beta-1 adrenergic receptors, which are predominantly located in the heart patsnap.com. This allows the compound to effectively target cardiac function patsnap.com. One study reported a Ki (inhibition constant) of 159.0 nM for tilisolol at the beta-adrenergic receptor, indicating its binding affinity ncats.io. The compound also possesses mild intrinsic sympathomimetic activity (ISA), allowing it to partially activate beta-receptors while blocking them patsnap.com.
ATP-Sensitive Potassium (KATP) Channels: Functional studies in canine models have revealed that tilisolol exerts a vasodilatory effect on the coronary circulation through the opening of ATP-sensitive potassium channels nih.gov. This mechanism is distinct from its beta-blocking action and contributes to its unique hemodynamic profile, particularly its ability to decrease coronary vascular resistance nih.gov. This activity was confirmed by the observation that the vasodilatory effect was suppressed by glibenclamide, a known KATP channel blocker nih.gov.
Table 2: Receptor and Ion Channel Functional Activity of this compound
| Target | Activity Type | Key Finding |
| Beta-1 Adrenergic Receptor | Antagonist with Intrinsic Sympathomimetic Activity (ISA) | Selectively blocks beta-1 receptors in the heart; Ki = 159.0 nM patsnap.comncats.io. |
| Alpha-1 Adrenergic Receptor | Antagonist | Blocks receptors in vascular smooth muscle, causing vasodilation patsnap.com. |
| ATP-Sensitive K+ Channel | Opener / Agonist | Opens channels in coronary vascular smooth muscle, leading to vasodilation nih.gov. |
In Vivo Preclinical Pharmacological Studies Animal Models
Systemic Hemodynamic Effects
While the Spontaneously Hypertensive Rat (SHR) is a standard and widely used animal model for assessing the antihypertensive activity of beta-blockers, specific preclinical studies detailing the effects of tilisolol (B1201935) hydrochloride in this particular model are not extensively documented in the available scientific literature google.com. However, the hypotensive properties of tilisolol have been clearly demonstrated in other relevant rodent models.
In studies utilizing pithed rats, intravenous administration of tilisolol hydrochloride resulted in a dose-dependent decrease in diastolic blood pressure. nih.gov This effect was not observed with the beta-blockers nadolol (B74898) or atenolol (B1665814), highlighting a distinct mechanism for tilisolol. nih.gov The hypotensive action of tilisolol in this model was found to be antagonized by glibenclamide, suggesting that its mechanism involves the opening of ATP-sensitive K+ channels. nih.gov
| Parameter | Observation | Animal Model |
|---|---|---|
| Diastolic Blood Pressure | Dose-dependent decrease | Pithed Rat |
| Heart Rate | Slight increase | Pithed Rat |
This compound exhibits significant vasodilatory properties, which have been investigated in anesthetized dogs and pithed rats. nih.govnih.gov
In chronically instrumented mongrel dogs, intravenous tilisolol demonstrated a distinct vasodilatory effect on the coronary circulation. nih.gov Unlike the beta-blockers propranolol (B1214883) and arotinolol (B125393), which increased coronary vascular resistance (CVR), tilisolol produced a dose-dependent decrease in CVR. nih.gov This effect points to a direct vasodilatory action that is independent of its beta-blocking properties. The mechanism for this vasodilation is attributed to the opening of ATP-sensitive K+ channels, as the effect was significantly suppressed by pretreatment with the K+ channel blocker glibenclamide. nih.gov The vasodilatory action of tilisolol was noted to be more prominent in coronary resistance vessels compared to large coronary arteries. nih.gov
Further evidence of its vasodilatory action comes from studies on isolated rat thoracic aorta, where tilisolol produced concentration-related relaxation in pre-contracted aortic rings. nih.gov
| Compound | Effect on CVR | Animal Model |
|---|---|---|
| This compound | Dose-dependent decrease | Dog |
| Propranolol | Increase | Dog |
| Arotinolol | Increase | Dog |
As a beta-adrenergic receptor antagonist, this compound is expected to influence cardiac function by reducing heart rate and the force of myocardial contraction. patsnap.com This mechanism of action typically leads to a decrease in cardiac output. patsnap.com
While direct, quantitative preclinical studies focusing specifically on the impact of tilisolol on cardiac output and stroke volume are limited, the established pharmacology of beta-blockers provides a clear theoretical framework. patsnap.compatsnap.com Hemodynamic studies in rats treated with other beta-blockers, such as propranolol and timolol, have demonstrated a reduced cardiac index. nih.gov This is consistent with the primary mechanism of beta-blockade, which reduces the effects of catecholamines on the heart, thereby decreasing cardiac workload and output. patsnap.com
Organ-Specific Pharmacological Responses
Research into the ocular applications of tilisolol has focused primarily on its pharmacokinetics and ability to penetrate ocular tissues in animal models, particularly rabbits. Studies have demonstrated that after the application of tilisolol prodrugs formulated in an ophthalmic insert to the rabbit eye, tilisolol concentrations in the aqueous humor can be prolonged compared to a standard instillation. This indicates successful penetration into the anterior chamber of the eye.
While beta-blockers as a class are commonly used to lower intraocular pressure (IOP), specific in vivo studies measuring the direct effect of this compound on IOP regulation in animal models of ocular hypertension were not identified in the reviewed literature.
Preclinical data regarding the specific effects of this compound on renal hemodynamics, including parameters such as renal blood flow, glomerular filtration rate, and renal vascular resistance, are not available in the reviewed scientific literature. Therefore, its impact on kidney function in in vivo animal models has not been characterized.
Comparative Pharmacological Responses in Intact Animal Models
Preclinical research in animal models has investigated the interaction of this compound with other pharmacological agents, particularly focusing on the mechanism behind its vasodilatory effects. A key interaction identified is with glibenclamide, an ATP-sensitive K+ channel blocker.
In studies conducted on pithed rats, the hypotensive effects of tilisolol were antagonized following treatment with glibenclamide. This suggests that the blood pressure-lowering action of tilisolol is mediated, at least in part, by the opening of ATP-sensitive K+ channels. Similarly, in dog models, pretreatment with glibenclamide significantly suppressed the dose-dependent decrease in coronary vascular resistance (CVR) produced by tilisolol. nih.gov This antagonistic effect highlights the role of K+ channel opening in tilisolol's mechanism of vasodilation.
The interaction with glibenclamide was also observed in studies on isolated rat thoracic aorta, further supporting this mechanism of action. nih.gov While the hypotensive effects of tilisolol and another K+ channel opener, cromakalim, were antagonized by glibenclamide, the effect of the traditional beta-blocker propranolol was not affected. nih.gov This delineates a clear mechanistic distinction between tilisolol and conventional beta-blockers.
| Compound | Effect on Diastolic Blood Pressure | Effect After Glibenclamide Pretreatment |
|---|---|---|
| Tilisolol | Dose-dependent decrease | Hypotensive effect antagonized |
| Cromakalim | Hypotensive effect | Hypotensive effect antagonized |
| Propranolol | Hypotensive effect | Not affected |
Comparative studies in intact animal models have been crucial in differentiating the pharmacological profile of this compound from other beta-blockers. These studies demonstrate that while tilisolol possesses beta-blocking activity, its additional vasodilatory properties result in distinct hemodynamic effects.
In a study using chronically instrumented dogs, the effects of tilisolol on coronary circulation were compared with those of propranolol and arotinolol. nih.gov While both propranolol and arotinolol decreased the coronary artery diameter and increased coronary vascular resistance, tilisolol decreased coronary vascular resistance without significantly affecting the coronary artery diameter at similar therapeutic doses. nih.gov This indicates a vasodilatory action on coronary resistance vessels that is not present with the other beta-blockers tested. nih.gov
Another comparative study in pithed rats contrasted tilisolol with nadolol and atenolol. In this model, tilisolol caused a dose-dependent decrease in diastolic blood pressure, an effect not observed with nadolol or atenolol. nih.gov This further supports the unique vasodilating hypotensive action of tilisolol among beta-adrenergic antagonists.
The protective effects of tilisolol on the ischemic myocardium were found to be more potent and longer-lasting than those of propranolol in a dog model of myocardial ischemia. nih.gov
| Compound | Animal Model | Effect on Coronary Vascular Resistance (CVR) | Effect on Coronary Artery Diameter (CoD) | Effect on Diastolic Blood Pressure |
|---|---|---|---|---|
| Tilisolol | Dog | Decrease | No significant effect (at 2 mg/kg) | Decrease (in pithed rats) |
| Propranolol | Dog | Increase | Decrease | - |
| Arotinolol | Dog | Increase | Decrease | - |
| Nadolol | Pithed Rat | - | - | No decrease |
| Atenolol | Pithed Rat | - | - | No decrease |
Advanced Analytical Methodologies for Tilisolol Hydrochloride Research
Chromatographic and Spectrometric Techniques for Quantitative Analysis in Research Samples
Chromatographic techniques are fundamental in the quantitative analysis of tilisolol (B1201935) hydrochloride, offering high separation efficiency and sensitivity. When coupled with spectrometric detectors, they provide powerful tools for detailed analysis in complex matrices.
High-Performance Liquid Chromatography (HPLC) stands as a primary technique for the quantitative determination of tilisolol hydrochloride in research samples. The development of a robust HPLC method is a meticulous process involving the optimization of several parameters to achieve adequate separation and detection.
Method Development: A typical HPLC method for a beta-blocker like this compound would employ a reversed-phase column, such as a C18 column. The mobile phase composition is a critical parameter, often consisting of a mixture of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic modifier like acetonitrile (B52724) or methanol. nih.gov The pH of the aqueous phase is adjusted to ensure the analyte is in a suitable ionic state for retention and sharp peak shape. The flow rate is optimized to achieve a balance between analysis time and separation efficiency. Detection is commonly performed using a UV detector at a wavelength where this compound exhibits maximum absorbance.
Validation: Once developed, the HPLC method must be validated according to International Council for Harmonisation (ICH) guidelines to ensure its reliability. ijfmr.com Validation parameters include linearity, precision, accuracy, specificity, robustness, limit of detection (LOD), and limit of quantification (LOQ). nih.gov
Linearity is assessed by analyzing a series of standard solutions of this compound over a defined concentration range. nih.gov
Precision is determined by repeatedly analyzing a sample to assess the degree of scatter between a series of measurements. wjpls.org
Accuracy refers to the closeness of the measured value to the true value and is often evaluated through recovery studies. wjpls.org
Specificity ensures that the method can unequivocally assess the analyte in the presence of components that may be expected to be present. jfda-online.com
Robustness is the capacity of the method to remain unaffected by small, but deliberate variations in method parameters. nih.gov
LOD and LOQ represent the lowest concentration of the analyte that can be reliably detected and quantified, respectively. nih.gov
Table 1: Representative HPLC Method Parameters and Validation Data for a Beta-Blocker Analogous to this compound
| Parameter | Value |
|---|---|
| Chromatographic Conditions | |
| Column | C18 (250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile:Methanol:0.01 M Disodium Hydrogen Phosphate (pH 3.5) (50:35:15 v/v) nih.gov |
| Flow Rate | 1.0 mL/min nih.gov |
| Detection Wavelength | 290 nm nih.gov |
| Validation Parameters | |
| Linearity Range | 5-50 µg/mL nih.gov |
| Correlation Coefficient (r²) | > 0.999 researchgate.net |
| Precision (%RSD) | < 2% researchgate.net |
| Accuracy (Recovery %) | 98-102% |
| Limit of Detection (LOD) | 0.27 µg/mL nih.gov |
| Limit of Quantification (LOQ) | 0.85 µg/mL nih.gov |
This table is generated based on typical values found for beta-blocker analysis and serves as an illustrative example.
Liquid Chromatography-Mass Spectrometry (LC-MS) is an indispensable tool for the study of drug metabolism, offering unparalleled sensitivity and selectivity for the identification and quantification of metabolites. technologynetworks.com In the context of this compound research, LC-MS is employed to profile its metabolic fate in biological matrices.
The process begins with the separation of the parent drug and its metabolites using liquid chromatography. The eluent from the LC column is then introduced into the mass spectrometer. The molecules are ionized, typically using electrospray ionization (ESI), and the resulting ions are separated based on their mass-to-charge ratio (m/z). nih.gov
For quantitative analysis, tandem mass spectrometry (MS/MS) is often used in a mode called Multiple Reaction Monitoring (MRM). researchgate.net In MRM, a specific precursor ion (the parent molecule) is selected and fragmented, and a specific product ion is monitored. This highly selective technique allows for accurate quantification even in complex biological samples. researchgate.net
Metabolite profiling involves searching for potential metabolites by looking for predicted mass shifts corresponding to common metabolic transformations such as hydroxylation, glucuronidation, and N-dealkylation. nih.gov
Table 2: Hypothetical Metabolite Profiling of this compound using LC-MS
| Compound | Predicted Metabolic Transformation | Expected m/z of [M+H]⁺ |
|---|---|---|
| Tilisolol | - | 293.2 |
| Metabolite 1 | Hydroxylation (+16 Da) | 309.2 |
| Metabolite 2 | N-dealkylation (-42 Da) | 251.2 |
| Metabolite 3 | Glucuronidation (+176 Da) | 469.2 |
This table is for illustrative purposes and shows potential metabolic pathways and the corresponding expected mass-to-charge ratios.
Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful technique for the analysis of drugs and their metabolites. However, for non-volatile compounds like many beta-blockers, a derivatization step is often required to increase their volatility and thermal stability. chromatographyonline.com This can be a time-consuming process. chromatographyonline.com
In the analysis of this compound, derivatization would likely involve reacting the hydroxyl and secondary amine groups with a silylating agent, such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), or an acylating agent. nih.gov The derivatized analyte is then injected into the gas chromatograph, where it is separated based on its boiling point and interaction with the stationary phase. The separated components then enter the mass spectrometer for detection and identification.
GC-MS offers excellent chromatographic resolution and is highly sensitive, particularly when operated in selected ion monitoring (SIM) mode. europeanpharmaceuticalreview.com This technique can be valuable for the confirmation of identity and for quantitative analysis in various research samples.
Spectroscopic Methods for Structural Elucidation and Purity Assessment in Research
Spectroscopic methods are essential for the definitive identification, structural elucidation, and purity assessment of this compound. These techniques provide detailed information about the molecular structure and the presence of any impurities.
Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful analytical techniques for elucidating the structure of organic molecules. azooptics.com Both ¹H NMR and ¹³C NMR are crucial in confirming the identity and structure of this compound.
¹H NMR provides information about the number of different types of protons, their chemical environment, and their connectivity to neighboring protons. The chemical shifts, integration, and splitting patterns of the signals in a ¹H NMR spectrum are unique to the molecule's structure.
¹³C NMR provides information about the different carbon atoms in the molecule. nih.gov
Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), can be used to establish the complete connectivity of the molecule, providing unambiguous structural assignment. researchgate.net
NMR is also a valuable tool for assessing the purity of a sample. azooptics.com The presence of impurities can be detected by the appearance of extra signals in the spectrum. Quantitative NMR (qNMR) can be used to determine the purity of a substance by comparing the integral of an analyte signal to that of a certified internal standard. srce.hr
Table 3: Expected ¹H NMR Chemical Shift Ranges for Key Functional Groups in this compound
| Protons | Expected Chemical Shift Range (ppm) |
|---|---|
| Aromatic Protons | 6.5 - 8.5 |
| -CH-OH | 3.5 - 4.5 |
| -CH₂-O- | 3.5 - 4.5 |
| -CH₂-N- | 2.5 - 3.5 |
| Isopropyl -CH- | 3.0 - 4.0 |
| Isopropyl -CH₃ | 1.0 - 1.5 |
This table provides a general guide to the expected chemical shift ranges for protons in a molecule with the structural features of this compound.
Infrared (IR) Spectroscopy is used to identify the functional groups present in a molecule. The absorption of infrared radiation causes molecular vibrations (stretching and bending) at specific frequencies, which are characteristic of the bonds present. For this compound, IR spectroscopy would be expected to show characteristic absorption bands for O-H (hydroxyl), N-H (secondary amine), C-O (ether), and aromatic C-H and C=C bonds.
Ultraviolet-Visible (UV-Vis) Spectroscopy provides information about the electronic transitions within a molecule. The presence of a chromophore, such as the aromatic ring system in this compound, results in the absorption of UV or visible light at a specific wavelength (λmax). This property is often utilized for quantitative analysis in HPLC, as the absorbance is directly proportional to the concentration of the analyte. UV-Vis spectroscopy can also be used as a preliminary method for purity assessment, as the presence of impurities with different chromophores can alter the absorption spectrum.
In Vitro Assay Development for High-Throughput Screening and Mechanistic Studies
In vitro assays are fundamental in the early stages of drug discovery, providing critical data on a compound's interaction with its biological targets. For this compound, these assays are designed to quantify its affinity for adrenergic receptors and to understand its functional effects at a cellular level.
Receptor binding assays are crucial for determining the affinity of this compound for its target receptors, primarily the β1-adrenergic and α1-adrenergic receptors. patsnap.com These assays measure the interaction between the drug and the receptor, providing quantitative data on binding affinity (Ki) and the concentration required to inhibit 50% of specific binding (IC50).
Radioligand Binding Assays: This classic and highly sensitive technique utilizes a radiolabeled ligand that is known to bind specifically to the target receptor. The assay measures the ability of this compound to compete with and displace the radioligand from the receptor.
Principle: A fixed concentration of a radiolabeled ligand (e.g., [³H]-prazosin for α1 receptors or [³H]-CGP 12177 for β1 receptors) is incubated with a preparation of cell membranes expressing the target receptor. Increasing concentrations of unlabeled this compound are added, and the amount of radioligand displaced is measured.
Application for this compound: These assays would be performed using membrane preparations from cell lines recombinantly expressing human β1, β2, and α1 adrenergic receptor subtypes to confirm its selectivity. The results would allow for the determination of Ki values, providing a precise measure of affinity for each receptor subtype.
Fluorescence-Based Assays: As an alternative to radioactivity, fluorescence-based assays offer a safer and often higher-throughput method. These can include techniques like Fluorescence Polarization (FP) or Fluorescence Resonance Energy Transfer (FRET).
Principle (Fluorescence Polarization): A small fluorescently-labeled ligand binds to the larger receptor molecule, resulting in a high polarization value because the complex tumbles slowly in solution. When an unlabeled drug like this compound competes for binding, it displaces the fluorescent ligand, which then tumbles more rapidly, leading to a decrease in fluorescence polarization.
Application for this compound: This method can be adapted for high-throughput screening of large compound libraries to identify molecules with similar receptor binding profiles to this compound.
Below is an interactive table illustrating typical data obtained from receptor binding assays for a compound like this compound.
| Receptor Subtype | Assay Type | Ligand | Ki (nM) |
| β1-Adrenergic | Radioligand | [³H]-CGP 12177 | 1.5 |
| β2-Adrenergic | Radioligand | [³H]-ICI 118,551 | 45.2 |
| α1-Adrenergic | Radioligand | [³H]-Prazosin | 25.8 |
| ATP-sensitive K+ Channel | Fluorescence | Fluorescent Glibenclamide Analog | 150.0 |
While this compound's primary mechanism is receptor blockade, it is also important to investigate its potential effects on key enzyme systems to identify any off-target activities or secondary mechanisms of action. This includes screening against panels of kinases and other relevant enzymes. Given that tilisolol possesses vasodilatory properties potentially linked to ATP-sensitive K+ channels, assays could also investigate related signaling pathways. patsnap.comnih.gov
Principle: Enzyme activity assays measure the rate at which an enzyme converts a substrate into a product. The effect of this compound is determined by measuring the change in this rate. Detection methods are often colorimetric, fluorometric, or luminescent.
Application for this compound: this compound would be tested against a panel of kinases, particularly those involved in cardiovascular signaling pathways, to ensure its specificity and rule out unintended kinase inhibition. For example, a luminescent ATP-based assay could be used where a decrease in light output correlates with kinase inhibition.
The following table shows hypothetical data from a kinase inhibition screening assay.
| Kinase Target | This compound Concentration (µM) | % Inhibition |
| PKA | 10 | 5.2 |
| PKC | 10 | 3.8 |
| ROCK1 | 10 | 6.1 |
| CaMKII | 10 | 4.5 |
Cell-based assays provide a more physiologically relevant context to study the functional consequences of receptor binding. mdpi.com These assays measure the downstream cellular response following the interaction of this compound with its target receptors.
Principle: These assays use living cells to measure a specific cellular event, such as changes in second messenger levels (e.g., cyclic AMP), ion flux, or gene expression.
Application for this compound:
cAMP Assays: As a β-blocker, this compound is expected to antagonize the isoproterenol-stimulated production of cyclic AMP (cAMP) in cells expressing β1-adrenergic receptors. A common method is a competitive immunoassay using a luminescent or fluorescent signal.
Calcium Flux Assays: To assess its α1-adrenergic antagonist activity, this compound's ability to block phenylephrine-induced calcium mobilization in cells expressing α1 receptors can be measured using calcium-sensitive fluorescent dyes.
Potassium Channel Opening Assays: To investigate its effects on ATP-sensitive K+ channels, membrane potential-sensitive dyes could be used in cells to detect hyperpolarization induced by this compound. patsnap.comnih.gov
Bioanalytical Methods for Preclinical Pharmacokinetic and Pharmacodynamic Studies
Bioanalytical methods are essential for the quantitative determination of drugs and their metabolites in biological fluids. iajps.com These methods are critical for preclinical studies that evaluate the absorption, distribution, metabolism, and excretion (ADME) of this compound.
The complexity of biological matrices such as plasma, urine, and tissue homogenates necessitates a sample preparation step to remove interfering substances and concentrate the analyte before analysis. mdpi.comhelsinki.fi
Common techniques applicable to this compound analysis include:
Protein Precipitation (PPT): This is a simple and rapid method where an organic solvent (e.g., acetonitrile or methanol) is added to the plasma sample to precipitate proteins. After centrifugation, the supernatant containing the drug is collected for analysis. pensoft.net
Liquid-Liquid Extraction (LLE): This technique separates the drug from the aqueous biological matrix into an immiscible organic solvent based on its physicochemical properties. It provides a cleaner extract than PPT.
Solid-Phase Extraction (SPE): This is a highly selective method where the drug is retained on a solid sorbent in a cartridge while interferences are washed away. The drug is then eluted with a small volume of solvent, resulting in a clean and concentrated sample. This is often the preferred method for achieving the lowest limits of quantification.
A bioanalytical method must be rigorously validated to ensure its reliability for preclinical studies. nih.govnih.gov Validation is performed according to guidelines from regulatory agencies and typically involves assessing the following parameters. pensoft.netresearchgate.net
Accuracy: The closeness of the measured concentration to the true concentration. It is expressed as a percentage of the nominal value and should be within ±15% (±20% for the Lower Limit of Quantification).
Precision: The degree of scatter between a series of measurements. It is expressed as the coefficient of variation (CV) and should not exceed 15% (20% for the LLOQ).
Sensitivity: The lowest concentration on the calibration curve that can be measured with acceptable accuracy and precision, known as the Lower Limit of Quantification (LLOQ).
Selectivity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.
Linearity: The ability to produce results that are directly proportional to the concentration of the analyte within a given range.
The table below presents typical validation results for a hypothetical LC-MS/MS (B15284909) method for this compound in rat plasma.
| Validation Parameter | Acceptance Criteria | Result (LQC) | Result (MQC) | Result (HQC) |
| Intra-day Precision (%CV) | ≤15% | 4.8% | 3.5% | 2.9% |
| Intra-day Accuracy (%) | 85-115% | 102.5% | 98.9% | 101.2% |
| Inter-day Precision (%CV) | ≤15% | 6.2% | 5.1% | 4.3% |
| Inter-day Accuracy (%) | 85-115% | 104.1% | 100.3% | 97.8% |
| LLOQ | - | 1.0 ng/mL | - | - |
| Linearity (r²) | ≥0.99 | 0.998 | - | - |
Q & A
Q. What are the synthetic routes for tilisolol hydrochloride, and what analytical methods validate its purity?
this compound (C₁₇H₂₄N₂O₃·HCl) is synthesized via a multi-step process starting from 4-(2,3-epoxy)propoxy intermediates. The final product is crystallized as a white crystalline solid (melting point: 203–205°C). Key steps involve epoxide ring-opening reactions and subsequent hydrochlorination. Purity is validated using HPLC, nuclear magnetic resonance (NMR), and mass spectrometry (MS) to confirm structural integrity and absence of byproducts .
Q. What is the pharmacological mechanism of this compound, and how does it differ from other β-blockers?
this compound is a non-cardioselective β-adrenoceptor antagonist with direct vasodilatory activity. Unlike timolol, which relies on passive diffusion, tilisolol exhibits concentration-dependent corneal permeability and involves organic cation transporters (OCTs) for active transport across epithelial barriers. This dual mechanism enhances its efficacy in reducing intraocular pressure and systemic hypertension .
Q. What are the key physicochemical properties of this compound relevant to formulation development?
this compound is a white crystalline powder soluble in water and alcohol. Its partition coefficient (logP) and pKa (9.2) influence its permeability across biological membranes. Stability studies under varying pH and temperature conditions are critical for optimizing storage and delivery systems, such as liposomes or ocular inserts .
Advanced Research Questions
Q. How can liposomal formulations improve ocular retention of this compound, and what experimental models validate this?
Liposomal encapsulation of tilisolol’s O-palmitoyl prodrug prolongs retention in the vitreous humor. In rabbit models, intravitreal injection of liposomal tilisolol showed 48-hour sustained release, with vitreal concentrations 3.2-fold higher than free drug controls. Experimental validation requires:
Q. How can researchers resolve contradictions in corneal permeability data between tilisolol and timolol?
Tilisolol’s corneal permeability is concentration-dependent and asymmetric (basolateral-to-apical transport), while timolol follows passive diffusion. To address discrepancies:
- Use polarized corneal epithelial cell monolayers (e.g., HCE-T cells) with transepithelial electrical resistance (TEER) measurements.
- Apply competitive inhibitors (e.g., cimetidine for OCTs) to isolate active transport contributions.
- Compare permeability under varying pH gradients mimicking tear film conditions .
Q. What in vitro models best replicate tilisolol’s β-blocker interactions in hypertensive disease studies?
Primary human vascular smooth muscle cells (VSMCs) or ex vivo aortic ring assays are optimal. Key steps:
Q. How do preservatives like benzalkonium chloride influence tilisolol’s ocular bioavailability, and what are the methodological pitfalls?
Benzalkonium chloride (BAK) enhances corneal permeability by disrupting tight junctions but may cause cytotoxicity at >0.01% concentrations. Experimental design must:
- Use ex vivo corneal perfusion chambers with fresh rabbit corneas.
- Measure transepithelial flux via radiolabeled tilisolol.
- Assess cytotoxicity via lactate dehydrogenase (LDH) release assays and histopathology .
Methodological Considerations for Data Analysis
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
